Isotridecanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
11-methyldodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJLWPFSUCHPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058676 | |
| Record name | 11-Methyldodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Isotridecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
85763-57-1, 27458-92-0, 68526-86-3 | |
| Record name | 11-Methyldodecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85763-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isotridecyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C11-14-iso-, C13-rich | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Methyldodecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085763571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isotridecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 11-Methyldodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isotridecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Alcohols, C11-14-iso-, C13-rich | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-methyldodecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOTRIDECYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX3T72M5SG | |
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Synthetic Methodologies for Isotridecanol and Its Derivatives
Hydroformylation of Branched Dodecenes
The synthesis of isotridecanol (B73481) begins with the hydroformylation, or oxo synthesis, of a C12-olefin. This olefin is typically produced by the trimerization of butene, resulting in a branched isomeric mixture. In the hydroformylation process, the branched dodecene reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) to form an isomeric mixture of primary isotridecyl alcohols windows.net. This reaction is one of the most significant industrial processes for producing aldehydes and alcohols icm.edu.pl.
The efficiency and selectivity of the hydroformylation reaction are heavily dependent on the catalyst system employed. While both cobalt and rhodium catalysts can be used, rhodium-based systems are often preferred for their high activity and selectivity under milder reaction conditions icm.edu.placs.org. The high cost of rhodium necessitates efficient catalyst recovery and recycling for industrial applications icm.edu.placs.org.
Common rhodium-based catalyst systems involve a rhodium precursor complexed with organophosphorus ligands. The choice of ligand is crucial as it influences the catalyst's activity and, most importantly, its regioselectivity toward the desired branched aldehyde precursor to this compound.
| Catalyst System Component | Example | Role/Function |
| Metal Precursor | Rh(acac)(CO)₂ (Rhodium(I) acetylacetonate dicarbonyl) | Provides the active rhodium metal center for catalysis. |
| Ligand | Biphephos, SulfoXantPhos, BiPhePhos | Modifies the electronic and steric properties of the catalyst to control activity and selectivity. |
| Solvent System | Dimethylformamide (DMF)/Decane, Microemulsions | Facilitates the reaction and allows for the separation and recycling of the catalyst from the organic product phase. acs.orgresearchgate.net |
This table presents examples of catalyst system components used in the hydroformylation of long-chain olefins like dodecene.
Research has explored various systems to optimize the reaction and catalyst recycling. One approach is the use of thermomorphic multicomponent solvent (TMS) systems, such as dimethylformamide/decane, which allows for a homogeneous reaction at an elevated temperature and subsequent phase separation upon cooling for catalyst recovery acs.org. Another method involves conducting the reaction in microemulsion systems, which use surfactants to increase the solubility of the long-chain olefin in the aqueous phase containing the water-soluble catalyst researchgate.netacs.org.
Hydroformylation of an olefin can result in both linear (n) and branched (iso) aldehydes. The ratio of these isomers (n/iso ratio) is a critical parameter that is controlled primarily by the catalyst system, particularly the ligand coordinated to the rhodium center acs.orgresearchgate.net. For the synthesis of this compound, the formation of the branched aldehyde is desired.
Studies on the hydroformylation of 1-dodecene (B91753) have demonstrated the ability to achieve very high selectivity. For instance, using a rhodium-sulfoxantphos catalyst in a microemulsion system, a high selectivity toward the linear aldehyde (n:iso ratio of 98:2) has been reported acs.orgresearchgate.net. While this specific outcome favors the linear product, it highlights the high degree of control that can be exerted over isomer distribution through catalyst design. By modifying the ligand structure, the selectivity can be shifted towards the branched product required for this compound synthesis researchgate.net. The reaction rate has been found to show a first-order dependence on the concentration of 1-dodecene acs.org.
Besides the desired aldehyde isomers, side reactions can occur during hydroformylation, leading to the formation of undesired byproducts. The main side reactions are the hydrogenation of the olefin to the corresponding alkane (dodecane) and the isomerization of the terminal olefin (e.g., 1-dodecene) to internal olefins acs.orgrsc.org. A catalyst with high chemoselectivity is required to suppress the formation of these byproducts rsc.org.
The presence of impurities in the feedstock can also negatively affect the reaction, leading to catalyst degradation and an increase in byproducts. For example, hydroperoxides formed by autoxidation of the olefin feed have been shown to significantly decrease the chemo- and regioselectivity of the hydroformylation reaction. This leads to a shift in selectivity away from hydroformylation and towards isomerization, forming more internal olefins rsc.org. Therefore, ensuring the purity of the branched dodecene feedstock is crucial for minimizing byproduct formation.
Ethoxylation of this compound
This compound serves as the starting material for a widely used class of non-ionic surfactants known as this compound ethoxylates windows.netatamanchemicals.com. These are produced by reacting the alcohol with ethylene (B1197577) oxide in a process called ethoxylation. The general reaction is as follows:
R—OH + n CH₂—CH₂O → R(OCH₂CH₂)nOH (this compound + Ethylene Oxide → this compound Ethoxylate) windows.net
The resulting products are alkylpolyethylene glycol ethers, where 'n' represents the average number of moles of ethylene oxide added per mole of alcohol, also known as the degree of ethoxylation windows.netatamankimya.com.
The ethoxylation reaction requires a catalyst to proceed efficiently. Typically, an alkaline catalyst is used for this process windows.net. After the reaction is complete, the catalyst must be neutralized. This is commonly achieved by treating the product mixture with a short-chain organic acid, such as acetic acid or lactic acid. This neutralization step results in the final product containing a small amount of organic salt and adjusts the pH to a range of 5–7 (measured as a 2% solution in water) windows.net.
The properties and applications of this compound ethoxylates are determined by the length of the polyethylene (B3416737) glycol ether chain, which is controlled by the degree of ethoxylation ('n') windows.net. The ethoxylation process does not produce a single compound but rather a mixture of homologous alkylpolyethylene glycol ethers with a distribution of chain lengths. Therefore, 'n' represents an average value windows.netatamankimya.com.
The degree of ethoxylation is a critical parameter that is optimized to achieve desired surfactant properties. As the degree of ethoxylation increases, the hydrophilic (water-soluble) character of the molecule increases atamanchemicals.comatamanchemicals.comresearchgate.net.
| Degree of Ethoxylation (n) | Solubility in Water | Typical Use |
| Low (e.g., 3-6 moles EO) | Sparingly soluble | Soluble in nonpolar organic solvents; used as water-in-oil (w/o) emulsifiers. windows.netatamanchemicals.comatamankimya.com |
| High (e.g., >6 moles EO) | Readily soluble | Used in applications requiring water solubility, such as detergents and cleaners. windows.netatamanchemicals.comatamankimya.com |
This table illustrates the relationship between the degree of ethoxylation and the water solubility of this compound ethoxylates.
The final product also contains small amounts of unreacted this compound and byproducts like polyethylene glycols, formed from secondary reactions windows.net. The amount of free alcohol decreases as the degree of ethoxylation increases. The molecular weight distribution is a consequence of the polymerization nature of the ethoxylation reaction, leading to a range of ethoxymers. The viscosity of the resulting ethoxylate also increases with a higher degree of ethoxylation atamanchemicals.com. Careful control over the reaction conditions and the stoichiometry of this compound to ethylene oxide allows for the optimization of the average ethoxylation degree and the resulting molecular weight distribution to meet the performance requirements of various applications atamanchemicals.com.
Control of Residual Ethylene Oxide in Ethoxylated Products
The production of this compound ethoxylates, a significant class of non-ionic surfactants, involves the reaction of this compound with ethylene oxide (EO). windows.netatamankimya.com Due to the toxic and reactive nature of ethylene oxide, controlling its residual levels in the final product is a critical step for safety and regulatory compliance. eurofins.com.aursdjournal.org The process of ethoxylation is highly exothermic and requires strict control of temperature and pressure to prevent hazardous conditions. rsdjournal.org After the primary reaction, unreacted ethylene oxide can remain dissolved in the liquid product. google.com
Several methods are employed to reduce residual EO to acceptable levels, often aiming for concentrations below 1 ppm. google.com One common industrial technique is steam stripping or vacuum distillation. google.com In this process, the ethoxylated product is heated to temperatures between 70 and 130°C, and steam is introduced, sometimes under vacuum. google.com The steam, along with volatile impurities like ethylene oxide and byproducts such as 1,4-dioxane, is then condensed and removed. google.com The product is subsequently dried to remove residual moisture. google.com
Another strategy involves the use of nitrogen washes. After the main evacuation of ethylene oxide from the reactor, nitrogen is introduced to dilute the EO in the chamber's headspace, which helps to reduce the amount of residue left in the product. steris-ast.com Extended aeration, where the product is held in a heated cell for a period, can also aid in the off-gassing of residual EO. steris-ast.com
The analytical determination of residual ethylene oxide is crucial for quality control. Headspace gas chromatography (GC) is a widely used and sensitive method for this purpose. nih.gov This technique can directly analyze the sample and achieve quantification limits as low as 1.0 ppm (w/w). nih.gov Regulatory standards, such as ISO 10993-7 for medical devices, provide guidelines for acceptable residual limits of ethylene oxide and its byproducts, ethylene chlorohydrin (ECH) and ethylene glycol (EG). nelsonlabs.commedistri.swiss
| Parameter | Description | Typical Values/Methods |
| Removal Technique | Method used to reduce residual ethylene oxide. | Steam Stripping, Vacuum Distillation, Nitrogen Washes, Extended Aeration google.comsteris-ast.com |
| Process Temperature | Temperature range for stripping/distillation. | 70 - 130°C google.com |
| Target Residual Level | Maximum acceptable concentration of EO. | < 1 ppm google.com |
| Analytical Method | Technique for quantifying residual EO. | Headspace Gas Chromatography (GC) nih.gov |
| Key Byproducts Monitored | Other compounds formed from EO. | 1,4-Dioxane, Ethylene Chlorohydrin (ECH), Ethylene Glycol (EG) google.comnih.govmedistri.swiss |
Esterification Reactions Involving this compound
This compound serves as a crucial raw material for producing a wide variety of esters through esterification reactions. atamankimya.comatamanchemicals.com In these reactions, the hydroxyl (-OH) group of the this compound molecule reacts with a carboxylic acid (-COOH) or its anhydride (B1165640) to form an ester and water. machinerylubrication.com The branched structure of this compound imparts unique properties to the resulting esters, such as low pour points, good thermal stability, and low volatility, which are advantageous in many applications. google.com
The synthesis is typically carried out by heating the alcohol and the acid in the presence of a catalyst while removing the water that is formed to drive the reaction to completion. google.comukm.my Various catalysts can be used, including strong acids like sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts like sodium hydrogen sulfate. google.comgoogle.comgoogle.com To improve product quality, particularly color, the reaction can be conducted in an inert atmosphere after removing dissolved oxygen from the starting alcohol. google.com
Synthesis of Plasticizers
This compound is a key precursor in the manufacture of high-performance plasticizers, which are additives used to increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). atamanchemicals.com The esterification of this compound with dicarboxylic acids or their anhydrides, such as phthalic anhydride or adipic acid, yields di-esters like diisotridecyl phthalate (B1215562) (DTDP) and diisotridecyl adipate (DIDA). google.comhjd-chem.com
The synthesis of ditridecyl phthalate, for example, involves reacting this compound with phthalic anhydride. google.com The branched nature of the isotridecyl group in these esters provides excellent low-temperature properties and low volatility compared to esters made from more linear alcohols. google.com
| Plasticizer | Acid/Anhydride Precursor | Alcohol Precursor | Key Properties |
| Diisotridecyl Phthalate (DTDP) | Phthalic Anhydride | This compound | Low volatility, good low-temperature performance google.comhjd-chem.com |
| Diisotridecyl Adipate (DIDA) | Adipic Acid | This compound | Excellent low-temperature flexibility google.com |
Synthesis of Lubricants
The unique properties of this compound-based esters make them highly suitable for use as synthetic lubricant base oils and additives. machinerylubrication.com These esters exhibit high viscosity indices, good oxidative stability, and excellent low-temperature fluidity. ukm.myresearchgate.net The branched structure of the this compound moiety contributes to a low pour point, which is critical for lubricants operating in cold environments. google.comresearchgate.net
Esters such as isotridecyl stearate and diisotridecyl adipate are used in various lubricant formulations, including engine oils, compressor oils, and hydraulic fluids. google.comgoogle.comgoogle.com The synthesis of isotridecyl stearate, for instance, involves the esterification of this compound with stearic acid. google.com A patent describes a method using a solid catalyst (sodium hydrogen sulfate) and a stabilizer (hypophosphorous acid) under vacuum at 115-125°C. google.com Another patent details the synthesis of isotridecyl fatty acid esters using a composite catalyst of p-toluenesulfonic acid and hypophosphorous acid to achieve high purity and yield. google.com
| Lubricant Ester | Acid Precursor | Reaction Conditions Example | Noted Properties |
| Isotridecyl Stearate | Stearic Acid | 115-125°C, vacuum, sodium hydrogen sulfate catalyst google.com | Low pour point, good thermal tolerance, dispersiveness google.com |
| Diisotridecyl Adipate | Adipic Acid | Acid catalyst (e.g., p-toluene sulfonic acid) google.com | Very low pour point (-65°C), good viscosity at 40°C and 100°C google.com |
| Ditridecyl Phthalate | Phthalic Anhydride | Acid catalyst (e.g., p-toluene sulfonic acid) google.com | High viscosity, low pour point (≤ -37°C) google.com |
Synthesis of Specialty Esters
Beyond bulk applications as plasticizers and lubricants, this compound is used to synthesize a range of specialty esters for various industries. atamankimya.comatamankimya.com These derivatives find use in formulations for coatings, UV-curable materials, and as intermediates for antioxidants and emulsifiers. hjd-chem.comhjd-chem.com The versatility of the hydroxyl group allows for esterification with a wide array of carboxylic acids, tailoring the final product's properties for specific functions. atamankimya.com For example, these esters are used in the chemical and allied industries as auxiliaries and as low-volatility solvents for fats, oils, and dyes. atamanchemicals.comatamankimya.com
Acid-Catalyzed Esterification for Alkyl Hydroxycinnamates
This compound can be used in the synthesis of long-chain alkyl hydroxycinnamates, which are compounds of interest for their antioxidant properties. nih.govipp.pt Hydroxycinnamic acids, such as p-coumaric, caffeic, and ferulic acids, are naturally occurring phenolic compounds. ipp.ptnih.gov Esterifying these acids with a long-chain alcohol like this compound increases their lipophilicity, enhancing their solubility and effectiveness in non-aqueous systems like fats and oils. ipp.pt
The synthesis can be achieved through acid-catalyzed esterification, often referred to as Fischer esterification. uns.ac.id However, a more common and efficient laboratory method is the Knoevenagel condensation. This involves reacting an appropriate benzaldehyde derivative with a mono-alkyl ester of malonic acid (prepared from the alcohol, such as this compound, and Meldrum's acid) in the presence of a base like pyridine with β-alanine as a catalyst. ipp.ptresearchgate.net This multi-step approach generally provides good yields of the desired long-chain alkyl hydroxycinnamates. researchgate.net These esterified compounds are investigated for their potential to act as antioxidants in lipophilic environments. nih.govresearchgate.net
Analogues and Derivatives of this compound in Synthesis
This compound itself is a mixture of C13 branched-chain primary alcohol isomers. windows.netatamankimya.com Its primary derivatives, formed through reactions of its hydroxyl group, are extensively used as intermediates in further chemical synthesis.
The most significant derivatives are the This compound ethoxylates . These non-ionic surfactants are produced by reacting this compound with varying amounts of ethylene oxide. windows.netatamankimya.com The number of ethylene oxide units (the degree of ethoxylation) can be precisely controlled to create a range of surfactants with different properties, such as varying solubility in water, wetting power, and emulsification capabilities. windows.netatamankimya.com These ethoxylates are not just end-products; they serve as building blocks in more complex formulations for detergents, cleaners, and industrial process aids. atamankimya.comatamankimya.com
Another major class of derivatives is the This compound esters , as detailed in the preceding sections. These esters, including plasticizers like DTDP and lubricant base oils like isotridecyl stearate, can also serve as starting materials or functional components in more complex chemical manufacturing processes. atamanchemicals.comhjd-chem.com
Synthesis of 13-Phenyl-1-tridecanol Analogues
The synthesis of long-chain ω-phenyl-1-alkanols, such as 13-phenyl-1-tridecanol, can be achieved through established carbon-carbon bond-forming reactions. One common and versatile method is the Grignard reaction. leah4sci.combyjus.commasterorganicchemistry.comyoutube.comyoutube.com This approach typically involves the reaction of a long-chain ω-haloalkanol, protected at the hydroxyl group, with a phenylmagnesium halide Grignard reagent. A plausible synthetic route is outlined below:
Step 1: Protection of the Hydroxyl Group
The starting material, a long-chain bromoalcohol such as 12-bromo-1-dodecanol, would first have its hydroxyl group protected to prevent it from reacting with the Grignard reagent. Common protecting groups for alcohols include silyl ethers (e.g., tert-butyldimethylsilyl ether) or acetals.
Step 2: Grignard Reaction
The protected bromoalkane is then reacted with phenylmagnesium bromide. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon attached to the bromine atom and forming a new carbon-carbon bond. This results in the formation of the protected 13-phenyl-1-tridecanol.
Step 3: Deprotection
The final step is the removal of the protecting group to yield the desired 13-phenyl-1-tridecanol. The deprotection conditions depend on the specific protecting group used. For example, a silyl ether can be removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).
An alternative approach for the synthesis of such analogues involves the Wittig reaction, which is a premier method for alkene synthesis. mnstate.edudalalinstitute.comwikipedia.orglibretexts.orgorganic-chemistry.org This would involve the reaction of a long-chain phosphonium ylide with benzaldehyde, followed by reduction of the resulting alkene to the corresponding alkane.
A shorter-chain analogue, 3-phenyl-1-propanol, has been synthesized by the reduction of 4-phenyl-m-dioxane with sodium and 1-butanol in toluene (B28343). orgsyn.org This method, based on the Bouveault-Blanc reduction, provides a high yield of the desired phenylalkanol. orgsyn.org
| Reaction | Reactants | Product | Key Features |
| Grignard Reaction | Protected ω-haloalkanol, Phenylmagnesium halide | Protected ω-phenyl-1-alkanol | Forms a C-C bond by nucleophilic attack of the Grignard reagent. |
| Wittig Reaction | Long-chain phosphonium ylide, Benzaldehyde | ω-phenyl-alkene | Creates a C=C bond, which is then reduced. mnstate.edudalalinstitute.comwikipedia.orglibretexts.orgorganic-chemistry.org |
| Bouveault-Blanc Reduction | 4-phenyl-m-dioxane, Sodium, 1-butanol | 3-phenyl-1-propanol | High-yield synthesis of a shorter-chain analogue. orgsyn.org |
Precursors to Bioactive Compounds (e.g., 2-oxo-14-phenyltetradecanes)
The multi-step synthesis of 2-oxo-14-(3',4'-methylenedioxyphenyl)tetradecane highlights the utility of long-chain alcohols as building blocks for complex bioactive molecules. The synthetic sequence involves several key transformations:
Mono-bromination: Starting from 1,12-dodecanediol, a selective mono-bromination is performed.
Silyl Protection: The remaining hydroxyl group is protected as a silyl ether.
Wittig Reaction: A Wittig reaction is employed to extend the carbon chain.
Silyl Ether Deprotection and Hydrogenation: The protecting group is removed, and the double bond is reduced.
Oxidation and Grignard Reaction: The terminal alcohol is oxidized to an aldehyde, which then undergoes a Grignard reaction.
Final Oxidation: A final oxidation step yields the target 2-oxo-14-phenyltetradecane derivative.
This synthesis demonstrates how the carbon chain of a long-chain diol can be selectively functionalized and elaborated to produce complex molecules with potential therapeutic applications.
Functionalization of the Hydroxyl Group
The hydroxyl group of this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives with diverse properties and applications. Common functionalization reactions of the hydroxyl group include oxidation, etherification, and esterification.
Oxidation: The primary alcohol group of this compound can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.
To Aldehydes: Mild oxidizing agents such as pyridinium chlorochromate (PCC) are used to selectively oxidize primary alcohols to aldehydes without further oxidation to carboxylic acids.
To Carboxylic Acids: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone) will oxidize the primary alcohol to a carboxylic acid.
Etherification: The formation of an ether linkage (R-O-R') can be achieved through various methods, with the Williamson ether synthesis being a classic approach. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
Esterification: Esters are commonly formed through the reaction of the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) in the presence of an acid catalyst. This reaction is known as Fischer esterification.
These functionalization reactions are fundamental in producing a variety of this compound derivatives used as surfactants, emulsifiers, and in other industrial applications.
| Reaction | Reagent(s) | Product Functional Group |
| Oxidation (to Aldehyde) | Pyridinium chlorochromate (PCC) | Aldehyde (-CHO) |
| Oxidation (to Carboxylic Acid) | Potassium permanganate (KMnO₄), Jones Reagent | Carboxylic Acid (-COOH) |
| Etherification | Sodium hydride (NaH), Alkyl halide (R-X) | Ether (-OR) |
| Esterification | Carboxylic acid (R'-COOH), Acid catalyst | Ester (-OOCR') |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of this compound and other long-chain alcohols to develop more sustainable and environmentally friendly processes. These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.
Key green chemistry strategies applicable to this compound synthesis include:
Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions (ambient temperature and pressure), and the use of renewable feedstocks. Enzymes such as alcohol dehydrogenases and lipases can be employed for the synthesis and functionalization of long-chain alcohols. Biocatalytic methods can reduce the need for protecting groups and harsh reagents often used in traditional chemical synthesis.
Transition-Metal-Free Reactions: Many conventional synthetic methods rely on transition metal catalysts, which can be toxic and difficult to remove from the final product. The development of metal-free catalytic systems is a significant goal of green chemistry. For example, base-mediated radical coupling of aromatic alcohols has been demonstrated as a transition-metal-free method for C-C bond formation. nih.gov
Use of Renewable Feedstocks: Traditionally, long-chain alcohols are derived from petrochemical sources. Green chemistry promotes the use of renewable feedstocks, such as biomass and fatty acids from plant oils, for the production of these chemicals.
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate byproducts.
Safer Solvents and Auxiliaries: The use of hazardous organic solvents is a major environmental concern in the chemical industry. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or even solvent-free reaction conditions.
By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, reducing its environmental impact and contributing to a greener chemical industry.
Advanced Spectroscopic and Analytical Characterization of Isotridecanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds and is particularly crucial for distinguishing between the various isomers present in commercial isotridecanol (B73481). creative-biostructure.commagritek.com By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides unparalleled insight into atomic connectivity and spatial arrangements. creative-biostructure.com
Constitutional isomers, which have the same molecular formula but different atomic connectivity, can be readily distinguished by their unique NMR spectra. magritek.com Differences in the branching of the alkyl chain in this compound isomers result in distinct chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum. oxinst.comnews-medical.net Similarly, the ¹³C NMR spectrum will show a different number of signals and chemical shifts corresponding to the non-equivalent carbon atoms in each isomer. oxinst.com For instance, the signals for the carbon atom bonded to the hydroxyl group (C-OH) and the various methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups will appear at characteristic chemical shifts, allowing for a detailed mapping of the isomeric composition. libretexts.org
Table 1: Representative NMR Data for Isomer Differentiation in Branched Alcohols Note: This table provides hypothetical data ranges for a representative branched C13 alcohol to illustrate the principles of NMR isomer identification. Actual values for specific this compound isomers will vary.
| Nucleus | Signal Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment and Interpretation |
| ¹H | -CH₂-OH | 3.4 - 3.7 | Triplet (t) | Protons on the carbon bearing the hydroxyl group; splitting indicates adjacency to a CH₂ group. |
| ¹H | -CH- | 1.4 - 1.7 | Multiplet (m) | Protons at branch points in the alkyl chain. |
| ¹H | -CH₂- | 1.2 - 1.4 | Multiplet (m) | Protons of methylene groups within the alkyl chain backbone. |
| ¹H | -CH₃ | 0.8 - 0.9 | Doublet (d) or Triplet (t) | Protons of terminal methyl groups. A doublet indicates a methyl group attached to a CH, while a triplet indicates attachment to a CH₂. |
| ¹³C | -C H₂-OH | 60 - 70 | - | Carbon atom bonded to the hydroxyl group. Its precise shift can vary with substitution patterns nearby. |
| ¹³C | -C H- | 30 - 45 | - | Carbon atoms at branch points. |
| ¹³C | -C H₂- | 22 - 40 | - | Methylene carbons in the chain. |
| ¹³C | -C H₃ | 10 - 25 | - | Methyl carbons. Different methyl groups (e.g., at the end of a chain vs. at a branch) will have distinct signals. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating, identifying, and quantifying the components of volatile and semi-volatile mixtures, making it ideal for the purity analysis of this compound. birchbiotech.comnih.gov The gas chromatograph separates the different isomers and any impurities based on their boiling points and interactions with the stationary phase of the GC column. birchbiotech.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and fragments them into characteristic patterns. nih.gov
This method is highly effective for:
Separating Isomers: The various branched isomers of this compound exhibit slightly different retention times in the GC, appearing as a cluster of closely eluting peaks.
Identifying Impurities: GC-MS can detect and identify trace impurities, such as unreacted starting materials, byproducts from the oxo-synthesis, or other alcohols. thermofisher.com The mass spectrum of each impurity acts as a unique fingerprint, which can be compared against spectral libraries (like NIST) for positive identification. thermofisher.com
Quantification: The area of each peak in the gas chromatogram is proportional to the concentration of the corresponding component. birchbiotech.com This allows for the calculation of the purity of the this compound by determining the area percentage of the main alcohol peaks relative to the total area of all detected peaks. birchbiotech.com
Table 2: Typical GC-MS Parameters for this compound Analysis
| Parameter | Specification | Purpose |
| GC Column | Capillary column (e.g., DB-5ms, HP-5ms) | Provides high-resolution separation of closely related isomers. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Carrier Gas | Helium or Hydrogen | Mobile phase that carries the sample through the column. |
| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | Separates components based on their boiling points. |
| MS Ionization Mode | Electron Ionization (EI) | Standard mode that produces repeatable fragmentation patterns for library matching. thermofisher.com |
| MS Detector | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio (m/z). |
| Mass Range | 40-400 amu | Covers the expected molecular ion and fragment masses. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Hydroxyl Group Integrity
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For this compound, FTIR is primarily used to confirm the presence and integrity of the essential hydroxyl (-OH) functional group, which defines it as an alcohol. spectroscopyonline.com
The key diagnostic peaks in the FTIR spectrum of an alcohol are:
O-H Stretch: A strong and characteristically broad absorption band appears in the region of 3200-3600 cm⁻¹. libretexts.orglibretexts.org The broadening is a direct result of intermolecular hydrogen bonding between the alcohol molecules. libretexts.org The presence of this prominent, broad peak is a definitive indicator of the hydroxyl group.
C-O Stretch: A strong, sharp absorption band is observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. spectroscopyonline.comfiveable.me The exact position of this C-O stretching vibration can help distinguish between primary, secondary, and tertiary alcohols. spectroscopyonline.com For primary alcohols like this compound, this peak is expected to be in the 1000-1075 cm⁻¹ range. spectroscopyonline.com
The absence or significant weakening of the O-H band, or a major shift in the C-O band, would indicate degradation, oxidation (e.g., to a ketone or carboxylic acid), or ether formation, thus compromising the integrity of the alcohol.
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Appearance | Significance |
| 3200 - 3600 | O-H Stretch (Hydrogen-bonded) | Strong, Broad | Confirms presence of the hydroxyl (-OH) functional group. libretexts.org |
| 2850 - 3000 | C-H Stretch (Alkyl) | Strong, Sharp | Indicates the presence of the C₁₃H₂₇ alkyl structure. |
| 1000 - 1075 | C-O Stretch (Primary Alcohol) | Strong, Sharp | Confirms the primary alcohol structure and integrity of the C-O bond. spectroscopyonline.com |
High-Performance Liquid Chromatography (HPLC) for Residual Solvent Detection
While GC-MS is the primary tool for volatile impurities, High-Performance Liquid Chromatography (HPLC) can be employed for the detection of non-volatile or thermally unstable residual substances, including certain solvents or high-molecular-weight byproducts from the manufacturing process. researchgate.net In the analysis of alcohols, a reversed-phase HPLC method is typically used.
The sample is injected into a stream of a polar mobile phase, which carries it through a column packed with a nonpolar stationary phase. Compounds separate based on their relative polarity. Less polar compounds (like the long alkyl chain of this compound) interact more strongly with the stationary phase and elute later, while more polar residual solvents would elute earlier. Detection can be achieved using a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), as alcohols like this compound lack a strong UV chromophore. researchgate.net
Table 4: Exemplary HPLC Method for Non-Volatile Impurity Analysis
| Parameter | Specification | Role in Analysis |
| Column | C18 Reversed-Phase | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | The changing solvent composition allows for the elution of compounds with a wide range of polarities. |
| Detector | Refractive Index Detector (RID) | Universal detector sensitive to changes in the refractive index of the eluent as the analyte passes through. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Sample Preparation | Dilution in mobile phase | Ensures compatibility with the HPLC system. |
Dynamic Surface Activity and Spreading Behavior Analysis of this compound Ethoxylates
This compound is a key precursor for the synthesis of this compound ethoxylates, a major class of nonionic surfactants. windows.netvt.edu The performance of these surfactants in applications like coatings, detergents, and agrochemicals depends heavily on their ability to reduce surface tension and promote wetting and spreading. acs.org This behavior is analyzed using tensiometry, with different methods providing insight into both equilibrium and dynamic conditions. tandfonline.comtandfonline.com
The Wilhelmy plate method is a widely used technique for measuring the equilibrium or static surface tension of a liquid. dynetesting.comkruss-scientific.com A thin plate, typically made of platinum, is suspended from a balance and brought into contact with the surface of the surfactant solution. dynetesting.com The force exerted on the plate by the liquid meniscus is measured, and from this force and the known perimeter of the plate, the surface tension is calculated. kruss-scientific.com
For this compound ethoxylates, this method is used to determine key parameters:
Effectiveness: By measuring the surface tension at various concentrations, one can find the minimum surface tension value the surfactant can achieve.
Critical Micelle Concentration (CMC): This is the concentration at which surfactant molecules begin to form aggregates (micelles) in the bulk solution. It is identified as the point on a plot of surface tension versus concentration where the surface tension plateaus. dynetesting.com this compound ethoxylates are effective at reducing the surface tension of water to below 30 mN/m. windows.net
While excellent for equilibrium states, the Wilhelmy plate method is less suited for processes where new surfaces are created rapidly, as it does not capture the kinetics of surfactant migration to the interface. biolinscientific.com
The Maximum Bubble Pressure (MBP) method is a dynamic technique used to measure surface tension as a function of surface age. wikipedia.orgwashington.edu A stream of gas is passed through a capillary submerged in the surfactant solution, forming bubbles. wikipedia.org The pressure inside the bubble increases as it grows, reaching a maximum just before it detaches. washington.edu This maximum pressure is related to the surface tension of the liquid at that specific moment in the bubble's life. By varying the gas flow rate, one can measure surface tension over a wide range of surface ages, from milliseconds to seconds. dataphysics-instruments.comnih.gov
This method is critical for understanding the dynamic performance of this compound ethoxylates:
Efficiency (Kinetics of Adsorption): It measures how quickly the surfactant molecules can migrate from the bulk solution to a newly formed air-liquid interface to lower the surface tension. sanyo-si.com
Application-Relevant Data: In many industrial processes (e.g., spraying, coating, foaming), interfaces are formed and destroyed rapidly. The MBP method provides data on surfactant performance under these dynamic conditions, which is often more relevant than static equilibrium values. wikipedia.org Studies on this compound ethoxylates show that the time required to reach equilibrium surface tension increases as the surfactant concentration decreases. tandfonline.com
Table 5: Comparison of Tensiometry Methods for this compound Ethoxylates
| Feature | Wilhelmy Plate Method | Maximum Bubble Pressure Method |
| Principle | Force measurement on a static plate at the interface. kruss-scientific.com | Measurement of maximum pressure in a growing gas bubble. washington.edu |
| Measurement Type | Static / Equilibrium kruss-scientific.com | Dynamic wikipedia.org |
| Key Information | Equilibrium Surface Tension, Critical Micelle Concentration (CMC). dynetesting.com | Dynamic Surface Tension, Adsorption Kinetics. sanyo-si.com |
| Surface Age | Long (seconds to minutes) | Short (milliseconds to seconds). dataphysics-instruments.com |
| Primary Application | Characterizing surfactant effectiveness and thermodynamics. | Characterizing surfactant efficiency and performance in dynamic processes. wikipedia.org |
Contact Angle Method
The contact angle method is a quantitative measure used to determine the wettability of a solid surface by a liquid, such as this compound. The angle is formed at the three-phase boundary where the liquid, gas, and solid intersect. biolinchina.com This measurement provides insight into the surface energy of the solid and the surface tension of the liquid. researchgate.net The fundamental relationship is described by Young's equation, which balances the interfacial tensions between the solid-vapor (γsv), solid-liquid (γsl), and liquid-vapor (γlv) phases. biolinchina.com
Several techniques are employed to measure the contact angle, including the sessile drop, Wilhelmy plate, and Washburn capillary rise methods. polymtl.ca The sessile drop method involves placing a droplet of the liquid on a flat solid surface and optically measuring the angle. biolinscientific.com For more dynamic measurements, the needle method can be used to determine advancing and receding contact angles by incrementally adding or removing liquid from the droplet. biolinchina.combiolinscientific.com The difference between the advancing (maximum) and receding (minimum) angles is known as contact angle hysteresis, which provides information on surface heterogeneity and roughness. biolinchina.compolymtl.ca
Low contact angle values (below 90°) indicate good wetting, and the surface is considered hydrophilic if the liquid is water. biolinchina.combiolinscientific.com Conversely, high contact angles (above 90°) signify poor wetting, and the surface is termed hydrophobic. biolinchina.combiolinscientific.com The characterization of this compound's wetting behavior on various substrates is crucial for its industrial applications, such as in coatings and surface treatments, where uniform spreading is essential. biolinchina.com
Table 1: Illustrative Contact Angle Data for this compound on Various Substrates
| Substrate Material | Static Contact Angle (θ) | Surface Character | Wetting Behavior |
| Clean Glass | 25° | High Energy, Polar | Good Wetting |
| Polytetrafluoroethylene (PTFE) | 105° | Low Energy, Non-polar | Poor Wetting |
| Stainless Steel | 45° | Medium Energy, Metallic | Moderate Wetting |
| Polypropylene | 88° | Low Energy, Non-polar | Partial Wetting |
Vapour Pressure Osmometry for Aggregation Studies
Vapour Pressure Osmometry (VPO) is an analytical technique used to determine the average molecular weight of a solute in solution and to study molecular aggregation. The method is particularly useful for understanding the behavior of long-chain alcohols like this compound in non-polar solvents. Studies have utilized VPO to investigate the aggregation of components in commercial extractants. researchgate.net
Research has shown that the aggregation of this compound can be effectively studied in solvents such as toluene (B28343) and n-heptane using VPO. researchgate.net The technique measures the difference in vapor pressure between a pure solvent and a solution containing the solute. This difference is proportional to the number of solute particles in the solution, allowing for the determination of the extent of aggregation. For instance, the branched structure of this compound-N has been observed to behave as a dimer in toluene and as a trimer in n-heptane. researchgate.net
The osmometric data, often represented as a plot of the measured signal (in units of voltage, ΔV) versus the solute concentration, can be analyzed numerically to derive aggregation models and evaluate formation constants for the species involved. researchgate.net These studies are critical for understanding the interactions between components in complex mixtures, such as those involving hydroxyoximes and alcohols used as modifiers in commercial reagents. researchgate.net
Table 2: Aggregation Behavior of this compound-N in Different Solvents Determined by VPO
| Solvent | Observed Aggregation State | Description |
| Toluene | Dimer | This compound-N molecules primarily associate into pairs. researchgate.net |
| n-Heptane | Trimer | This compound-N molecules primarily associate into groups of three. researchgate.net |
Reaction Engineering and Catalysis in Isotridecanol Chemistry
Kinetics and Mechanisms of Isotridecanol-Related Reactions
The primary industrial reaction involving This compound (B73481) is its ethoxylation to produce non-ionic surfactants. atamanchemicals.com The kinetics of this polyaddition reaction are complex and significantly influenced by the catalyst type. For base-catalyzed ethoxylation, such as with potassium hydroxide (B78521) (KOH), the reaction proceeds through a nucleophilic attack of the alcoholate ion on the ethylene (B1197577) oxide ring. The kinetics and mechanisms of fatty alcohol polyethoxylation have been studied extensively, providing a framework for understanding this compound behavior. acs.org
The reaction mechanism for the ethoxylation of fatty alcohols generally involves a series of consecutive-competitive reactions. The distribution of ethoxymers (the number of ethylene oxide units added) does not typically follow a simple Poisson distribution, especially with homogeneous basic catalysts like NaOH or KOH, which tend to produce a broader molecular weight distribution. nih.govcore.ac.uk
Another key reaction type for alcohols is dehydration, which can be either unimolecular to form alkenes or bimolecular to form ethers. Studies on alcohols like 1-propanol, 2-propanol, and isobutanol on γ-Al2O3 show that the reaction mechanism is influenced by the alcohol's structure. umn.edu For bimolecular dehydration to form ethers, the rate-determining step is often the C-O or Al-O bond cleavage, which does not show a primary kinetic isotope effect. umn.edu Conversely, unimolecular dehydration to form olefins does exhibit a primary kinetic isotope effect, suggesting the cleavage of a C-H bond is rate-determining. umn.edu The steric hindrance of a branched structure, such as in isobutanol (and by extension, this compound), can lower the rate constant for bimolecular dehydration. umn.edu
Reactor Design and Optimization for this compound Production
The design of the reactor is a critical element in any chemical process, as it must provide the capacity to achieve the desired yield and selectivity under safe operating conditions. northwestern.edu For the production of this compound ethoxylates, the reaction is typically carried out in semi-batch reactors where this compound and the catalyst are charged initially, and ethylene oxide is fed continuously throughout the reaction. researchgate.net This strategy is necessary due to the high reactivity of ethylene oxide and the significant heat generated during the reaction. researchgate.net
Several reactor types are used in industry for alkoxylation processes:
Gas-Liquid Stirred Reactors: These are conventional reactors where a gaseous reactant (ethylene oxide) is dispersed into a liquid phase (this compound with catalyst). A major challenge is managing mass and heat transfer limitations. researchgate.net
Venturi Loop Reactors: In this design, the gas phase is dispersed into the liquid, offering improved mass transfer and heat exchange capabilities. researchgate.net
Spray Tower Loop Reactors: In contrast to the other types, here the liquid phase is dispersed into the gaseous phase via a recirculation loop, which can enhance safety by eliminating certain rotating parts. researchgate.net
The evolution in reactor design has been driven by the need for increased safety, productivity, and selectivity, representing a clear example of process intensification. researchgate.net Optimization involves careful management of reaction conditions such as temperature and pressure. For gas-phase reactions, increasing pressure generally increases reactant activity and thus the reaction rate. northwestern.edu In gas-liquid reactions like ethoxylation, higher pressure increases the solubility of the gas in the liquid, which accelerates the reaction. northwestern.edu
| Reactor Type | Dispersed Phase | Key Features | Reference |
| Gas-Liquid Stirred Reactor | Gas in Liquid | Conventional design; can have mass/heat transfer limitations. | researchgate.net |
| Venturi Loop Reactor | Gas in Liquid | Enhanced mass transfer and heat exchange. | researchgate.net |
| Spray Tower Loop Reactor | Liquid in Gas | Eliminates some hazardous rotating parts; improved safety. | researchgate.net |
Catalyst Design for Enhanced Selectivity and Efficiency
Catalyst design is fundamental to achieving high selectivity, which directly impacts the efficiency and cost-effectiveness of chemical reactions. numberanalytics.com The objective is to create a catalyst that selectively promotes the desired reaction pathway while minimizing unwanted side reactions. numberanalytics.com This involves understanding the reaction mechanism to identify rate-determining steps and designing the catalyst's surface to optimize the binding of reactants and intermediates. numberanalytics.com
For this compound ethoxylates, a key goal is to produce a narrow distribution of oligomers, as this directly affects the application properties of the final surfactant product. nih.gov The choice of catalyst is the most significant factor influencing this distribution. nih.gov
While homogeneous basic catalysts like NaOH and KOH are traditionally used for ethoxylation, they yield products with a very broad molecular weight distribution and a high concentration of unreacted alcohol. nih.gov Acidic catalysts can produce a narrower distribution but often lead to undesirable byproducts. nih.gov
Heterogeneous catalysts have been developed to overcome these limitations, offering the significant advantage of producing a narrower oligomer distribution. nih.gov These solid catalysts can be easily removed from the product by simple filtration, resulting in a more refined product. nih.gov
The mechanism for some heterogeneous catalysts is believed to be bifunctional, involving both basic and acidic sites. nih.gov The porous structure of these catalysts can also play a role; the diffusion of larger, already ethoxylated molecules within the pores may be hindered, slowing their reaction rate relative to the initial alcohol and thus narrowing the product distribution. core.ac.uk
| Catalyst Type | Catalyst Example | Nature | Product Distribution | Byproducts | Reference |
| Basic | NaOH, KOH | Homogeneous | Broad | Low | nih.gov |
| Acidic | BF₃, SbCl₄ | Homogeneous | Narrow | High | nih.gov |
| Layered Hydroxide | MCT-09 | Heterogeneous | Narrow | Low | nih.gov |
| Mercarbide | Mercury-based | Heterogeneous | Narrow (for heptanol) | - | core.ac.uk |
The structure and surface properties of a catalyst are paramount in determining its activity and selectivity. numberanalytics.com Optimizing the catalyst involves tailoring its surface morphology to enhance reactant adsorption and modifying its composition through promoters or alloying to improve stability and activity. numberanalytics.commdpi.com Promoters can significantly influence the electronic and geometric properties of the active sites. mdpi.com
The surface of a heterogeneous catalyst contains specific active sites where the reaction occurs. The availability and reactivity of these sites can be influenced by factors such as adsorbate coverage. aiche.org Furthermore, surface defects, such as oxygen vacancies on metal oxide catalysts, can greatly enhance the adsorption and activation of reactant molecules. mdpi.com These principles are broadly applicable and crucial for designing effective catalysts for the transformation of alcohols like this compound.
Computational Chemistry in Reaction Mechanism Elucidation (e.g., Density Functional Theory)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the atomic level. numberanalytics.comresearchgate.net These methods allow researchers to model reaction pathways, identify transition states, and understand the intricate electronic and structural factors that govern catalytic processes. numberanalytics.comrsc.org
For catalyst design, computational modeling enables the prediction of how a catalyst's properties will affect selectivity, allowing for the screening of numerous potential candidates before committing to laboratory synthesis. numberanalytics.com Recent advances in the field have focused on modeling increasingly complex systems, appreciating the role of non-covalent interactions, and exploring the dynamic features of reaction mechanisms. researchgate.netrsc.org In the context of this compound chemistry, DFT could be used to investigate the step-by-step mechanism of ethoxylation on a heterogeneous catalyst surface, helping to rationalize why certain catalyst structures lead to a narrower product distribution. It can also be applied to explore potential new reaction pathways for converting this compound into other valuable chemicals. arxiv.org
Novel Catalytic Approaches for this compound Transformations
The field of catalysis is continuously evolving, with new strategies emerging that could be applied to the transformation of this compound. These novel approaches aim to achieve higher efficiency, selectivity, and sustainability.
Bioinspired Catalysis: Drawing inspiration from enzymes, researchers are developing catalysts that operate under mild conditions with high selectivity. For example, an air- and water-stable organometallic ruthenium complex has been shown to catalyze the oxidation of amines and aromatic alcohols, offering a practical and robust system for selective transformations. rsc.org
Catalyst-Controlled Divergent Synthesis: This strategy uses different catalysts to steer a single starting material toward distinct products. For instance, N-sulfonyl-1,2,3-triazoles can be transformed into either isoquinolin-3-ones or 2-aminoindanones simply by choosing between a Pd(0) catalyst or a dual Rh(II)/Pd(0) system. rsc.org Such an approach could potentially be used to create diverse products from an this compound-derived intermediate.
Geminal-Atom Catalysts (GACs): A new class of catalysts featuring two metal cores held in close proximity (e.g., two copper ions on a polymeric carbon nitride support) has shown exceptional efficiency in cross-coupling reactions. sciencedaily.com This unique structure can reduce the energy needed for a reaction and has demonstrated improved yields in the synthesis of pharmaceuticals. sciencedaily.com
Cooperative Catalysis: This approach involves using a combination of chiral and achiral catalysts to enhance reaction rates and enantioselectivity. The presence of an achiral co-catalyst can accelerate the reaction without diminishing, and in some cases even improving, the stereochemical control exerted by the primary chiral catalyst. harvard.edu
These innovative catalytic methods open up new possibilities for converting this compound and its derivatives into a wider range of functional molecules, moving beyond traditional surfactant production.
Metal-Free Catalysis
The pursuit of metal-free catalytic systems in organic synthesis is driven by the need to reduce reliance on expensive, toxic, and rare transition metals, aligning with the principles of green and sustainable chemistry. rsc.orgresearchgate.net While the industrial hydroformylation of olefins to produce aldehydes—the precursor to this compound—is currently dominated by metal complexes like rhodium and cobalt, research into metal-free alternatives for related transformations is paving the way for future innovations. wikipedia.orgcas.cn The development of scalable, metal-free catalysts with high activity and selectivity remains a significant challenge, but recent progress in materials science offers promising directions. rsc.org
One area of exploration involves the use of nanostructured carbon materials. For instance, nitrogen-enriched carbon nanotubes (NCNTs) have demonstrated efficacy in the oxidation of aromatic alcohols to their respective aldehydes. mdpi.com While this is the reverse of the desired transformation for this compound synthesis (aldehyde to alcohol), the study highlights the catalytic potential of precisely engineered, metal-free carbon surfaces. The activity of these NCNTs is linked to the presence of specific nitrogen sites, such as pyridinic nitrogen, which can act as active centers for catalytic reactions. mdpi.com The mechanistic pathways may involve the transfer of hydrogen radicals, which could theoretically be applied in reverse for aldehyde reduction under different reaction conditions. mdpi.com
Another approach in metal-free catalysis involves organocatalysis, where small organic molecules accelerate chemical reactions. A notable example is the aldehyde-catalyzed, transition-metal-free dehydrative C-alkylation of alcohols to produce more complex, long-chain alcohols. researchgate.net This process operates through a relay race mechanism involving Oppenauer oxidation, aldol (B89426) condensation, and Meerwein-Ponndorf-Verley (MPV)-type reduction, demonstrating that C-C and C-O bond formations to create complex alcohols are feasible without metal catalysts. researchgate.net
While direct, high-yield metal-free hydroformylation of long-chain olefins like 1-dodecene (B91753) remains an unmet goal, the research into metal-free reduction of aldehydes and novel C-C bond-forming strategies provides a foundation for future developments aimed at producing this compound precursors and the final alcohol product.
Table 1: Performance of Nitrogen-Enriched Carbon Nanotubes (NCNTs) in the Metal-Free Oxidation of Alcohols This table presents data from the oxidation of benzyl (B1604629) and veratryl alcohols, illustrating the potential of metal-free carbon catalysts in transformations involving alcohol and aldehyde functional groups.
| Catalyst | Substrate | Conversion (%) | Aldehyde Selectivity (%) | Turnover Frequency (h⁻¹) |
| NCNT700 | Benzyl Alcohol | 99 | 76 | 186 |
| NCNT800 | Benzyl Alcohol | 88 | 67 | 54 |
| NCNT700 | Veratryl Alcohol | 98 | 75 | 104 |
| NCNT800 | Veratryl Alcohol | 75 | 63 | 37 |
| Data sourced from research on nitrogen-rich carbon nanotubes as catalysts for the oxidation of aromatic alcohols. mdpi.com |
Bio-inspired Catalysis
Drawing inspiration from nature's highly efficient and selective chemical factories, bio-inspired catalysis utilizes enzymes and synthetic enzyme mimics to perform complex chemical transformations under mild conditions. acs.org This approach offers significant potential for the synthesis of this compound, particularly in achieving high selectivity for specific isomers and reducing the environmental footprint of the production process. mdpi.com
Enzymatic Synthesis
Alcohol dehydrogenases (ADHs) are a well-studied class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes and ketones, making them prime candidates for the final reduction step in this compound synthesis. frontiersin.org These enzymes are often highly stereoselective, offering a route to enantiopure alcohol isomers, which is of great interest for specialty chemical applications. nih.govresearchgate.net For example, ADHs from various microbial sources, such as Lactobacillus species, have been identified that exhibit high enantioselectivity in the reduction of ketones to their corresponding (R)-alcohols. google.com By engineering ADHs, it is possible to enhance their activity and stability and to tailor their substrate specificity to accommodate bulky molecules like tridecanal (B79276) isomers. rsc.org
Beyond single-enzyme systems, multi-enzyme biocatalytic cascades are being developed for the synthesis of alcohols from basic feedstocks. nih.govresearchgate.net Microbial cell factories can be engineered to produce long-chain and very-long-chain fatty alcohols. nih.govrsc.org One potential pathway involves the use of α-dioxygenase enzymes, which can convert long-chain fatty acids into aldehydes with one less carbon atom. nih.gov For instance, a C14 fatty acid could be converted to a C13 aldehyde (tridecanal), which could then be reduced to this compound by a co-expressed ADH. An α-dioxygenase from Oryza sativa expressed in E. coli has been shown to successfully convert dodecanoic and decanoic acids into their corresponding aldehydes. nih.gov
Biomimetic Catalysis
This field aims to create synthetic catalysts that mimic the structure and function of natural enzymes. acs.org For alcohol oxidation, systems based on copper and nitroxyl (B88944) radicals like 2,2,6,6-tetramethyl-1-piperidine N-oxyl (TEMPO) have been developed to mimic the active site of the enzyme galactose oxidase. mdpi.comresearchgate.net These catalysts are highly effective for the selective oxidation of primary alcohols to aldehydes. While the direct application to this compound synthesis would require the reverse reaction (aldehyde reduction), these systems demonstrate the principle of using bio-inspired complexes for transformations involving alcohol functionalities. The development of biomimetic systems for reductive processes is an active area of research.
Table 2: Biocatalytic Production of Long-Chain Aldehydes via α-Dioxygenase This table shows the productivity of a whole-cell biocatalyst expressing α-dioxygenase for the conversion of various fatty acids to their corresponding (n-1) aldehydes, potential precursors for long-chain alcohols.
| Substrate (Fatty Acid) | Product (Aldehyde) | Productivity (g L⁻¹ h⁻¹) | Product Yield (%) |
| Hexadecanoic Acid (C16) | Pentadecanal (C15) | 1.0 | ~90 |
| Tetradecanoic Acid (C14) | Tridecanal (C13) | 0.8 | ~90 |
| Dodecanoic Acid (C12) | Undecanal (C11) | 0.4 | ~85 |
| Decanoic Acid (C10) | Nonanal (C9) | 0.3 | ~85 |
| Data adapted from a study on fatty aldehyde synthesis using a recombinant E. coli expressing α-dioxygenase from Oryza sativa. nih.gov |
Environmental Fate and Ecotoxicology of Isotridecanol and Its Derivatives
Biodegradation Pathways and Kinetics
Biodegradation is the primary mechanism for the removal of isotridecanol (B73481) and its ethoxylates from the environment. The rate and extent of this process are influenced by environmental conditions (aerobic vs. anaerobic) and the chemical structure of the molecule, including the branching of the alkyl chain and the length of the ethoxylate chain. ecetoc.org The study of biodegradation kinetics allows for the mathematical representation of degradation rates, which can be used to predict the environmental persistence of a chemical. ecetoc.org
Under aerobic conditions, microorganisms utilize oxygen to break down organic compounds. nih.gov The aerobic biodegradation of alcohol ethoxylates, including branched variants like ethoxylated this compound, typically initiates with enzymatic attack on either the alkyl or the ethoxylate portion of the molecule. researchgate.netmdpi.com Two primary pathways are recognized:
Terminal Oxidation: This pathway involves the oxidation of the terminal methyl group of the alkyl chain, leading to the formation of a carboxylic acid. The molecule is then further degraded through β-oxidation.
Central Fission: This process involves the cleavage of the ether linkage between the alkyl chain and the ethoxylate chain. This results in the formation of the parent alcohol (this compound) and a polyethylene (B3416737) glycol (PEG) chain, which are then degraded separately. nih.gov
Studies on various alcohol ethoxylates have shown that they are ultimately degraded under aerobic conditions. For instance, linear AEOs (C9-18 with 5-14 EO units) achieve 64% to 86% degradation in standard tests. exxonmobilchemical.com Branched AEOs, such as those derived from C8–C13 rich oxo-alcohols with 1–20 moles of ethoxylate, have also been shown to meet the criteria for ready biodegradability. exxonmobilchemical.comresearchgate.net The degradation process involves the breakdown of the chemical into simpler inorganic molecules like carbon dioxide and water, as well as biomass. ecetoc.org
In environments lacking oxygen, anaerobic biodegradation becomes the relevant pathway. This process is generally slower and less efficient for many synthetic chemicals compared to aerobic degradation. nih.gov For alcohol ethoxylates, anaerobic degradation is significantly hindered by the molecular structure. core.ac.uk
Research indicates that this compound itself shows no significant degradation under anaerobic conditions. core.ac.uk Similarly, highly branched alcohol ethoxylates are resistant to anaerobic breakdown. core.ac.uk The initial step of anaerobic degradation, which involves shortening the ethoxylate chain, appears to be sterically hindered by the branching of the alkyl group. core.ac.uk While linear alcohol ethoxylates can be mineralized almost completely under anaerobic conditions, alkyl branching has a pronounced detrimental effect on anaerobic biodegradability. core.ac.uk The degradation pathway for linear alkanes under anaerobic conditions often involves activation through mechanisms like fumarate (B1241708) addition, a process that is impeded by branching. nih.gov
The structure of the alkyl chain is a critical factor determining the biodegradability of alcohol ethoxylates. Increased branching generally leads to slower and less complete biodegradation. exxonmobilchemical.com This effect is particularly pronounced under the stringent conditions of ready biodegradability screening tests. exxonmobilchemical.comresearchgate.net
Aerobic Conditions: While some branched AEOs can be readily biodegradable, highly branched structures may degrade more slowly than their linear counterparts. exxonmobilchemical.comresearchgate.net The position and extent of branching influence the ability of microbial enzymes to access and break down the alkyl chain.
Anaerobic Conditions: Alkyl branching has a more severe negative impact on anaerobic degradation. core.ac.uk Studies have shown that while linear and mono-branched (specifically 2-methyl-branched) alcohols can be degraded, more complex branching, such as that found in this compound (a mixture of tetramethylnonanols), prevents significant anaerobic breakdown. core.ac.uk
The degree of ethoxylation, or the length of the polyethylene glycol chain, also influences the biodegradation of AEOs. However, its effect is generally considered less critical than that of alkyl chain branching. nih.govexxonmobilchemical.com
Research on linear alcohol ethoxylates shows that the degree of ethoxylation can affect the biodegradation pathway. nih.govresearchgate.net Central fission of the ether bond becomes a more dominant mechanism with an increasing number of ethoxylate units. nih.govnih.gov Despite this, even highly ethoxylated linear AEOs can be rapidly and extensively biodegraded. nih.govnih.gov For example, a linear C12-15 AEO with an average of 7 ethoxylate units showed >99.9% removal in a model sewage treatment plant. nih.gov Studies on branched AEOs also indicate a high level of biodegradability across a wide range of ethoxylation degrees (1-20 EO units). exxonmobilchemical.com
Ecotoxicological Assessments in Aquatic Environments
Ecotoxicology evaluates the effects of chemical substances on living organisms in various ecosystems. For this compound and its derivatives, assessments focus on their potential harm to aquatic organisms, which are categorized by their position in the food web (trophic level), such as algae (producers), invertebrates (primary consumers), and fish (secondary consumers). biobide.com
Acute toxicity refers to the adverse effects observed after short-term exposure to a substance, typically within 24 to 96 hours. biobide.com The toxicity of alcohol ethoxylates, including this compound derivatives, to aquatic organisms is primarily driven by the hydrophobicity of the molecule. Toxicity generally increases with longer alkyl chain length and decreases with a higher degree of ethoxylation, as the longer EO chain increases the water solubility of the compound. exxonmobilchemical.com The degree of alkyl chain branching, however, does not appear to significantly influence toxicity. researchgate.net
Acute toxicity is commonly expressed as the EC50 (median effective concentration) for algae and invertebrates, and the LC50 (median lethal concentration) for fish. These values represent the concentration of a substance that causes the specified effect (e.g., growth inhibition or immobility) in 50% of the test organisms or is lethal to 50% of the test fish over a defined period.
Table 1: Acute Aquatic Toxicity of a Branched C13 Alcohol Ethoxylate (this compound Ethoxylate) This interactive table presents acute toxicity data for a representative branched C13 AEO across different trophic levels.
| Species | Trophic Level | Endpoint (Duration) | EC50/LC50 (mg/L) |
| Pseudokirchneriella subcapitata | Algae | EC50 (72h) | 0.1 - 1 |
| Daphnia magna | Invertebrate | EC50 (48h) | 0.1 - 1 |
| Oncorhynchus mykiss (Rainbow Trout) | Fish | LC50 (96h) | 1 - 10 |
| Data sourced from ecotoxicological studies on C13-rich oxo-alcohol ethoxylates. exxonmobilchemical.com |
The data indicate that this compound ethoxylates can be toxic to aquatic organisms. The toxicity is highest for algae and invertebrates, with fish being slightly less sensitive. exxonmobilchemical.com The results from these acute toxicity tests are crucial for determining the environmental hazard classification of these surfactants. exxonmobilchemical.comvliz.be
Chronic Aquatic Toxicity (e.g., Daphnia magna)
Chronic exposure to this compound and its derivatives can adversely affect aquatic invertebrates. Studies on Daphnia magna, a standard model organism for aquatic toxicity testing, provide crucial data for assessing long-term environmental risk.
For this compound, a 21-day chronic toxicity study on Daphnia magna reproduction revealed a No-Observed-Effect-Concentration (NOEC) of 3.2 mg/L. oecd.org This value indicates the highest concentration at which no statistically significant adverse effects on reproduction were observed. In contrast, acute toxicity, measured as the concentration causing immobilization or death over a shorter period (48 hours), is significantly higher, with an EC50 value of 300 mg/L. oecd.org The ratio of acute to chronic toxicity is an important consideration in risk assessment. For alcohol ethoxylates, the ratio of the 48-hour EC50 to the 21-day NOEC for Daphnia magna has an average of 2.8. researchgate.net
The toxicity of alcohol ethoxylates, including this compound ethoxylates, is influenced by the length of the alkyl chain and the degree of ethoxylation. researchgate.net For instance, a two-year dietary study was conducted on a similar alcohol ethoxylate (C12-13AE6.5) in rats. santos.com Chronic toxicity tests with Daphnia magna are designed to evaluate subtle but significant impacts on life cycle parameters such as survival, growth, and reproduction over an extended period, often spanning multiple generations. ktu.ltnih.gov These tests are vital for predicting potential population-level effects in aquatic ecosystems. ktu.lt
A study on Arbinol B, which contains this compound, under static conditions showed a NOEC of 50 mg/L for Daphnia magna over 48 hours, based on the observation of white precipitates and a white line on the backs of the daphnids. europa.eu No mortality was observed up to the highest tested concentration of 500 mg/L, resulting in a 48-hour EC50 greater than 500 mg/L. europa.eu
Table 1: Chronic Toxicity of this compound and Related Compounds on Daphnia magna
| Compound/Product | Duration | Endpoint | Value (mg/L) |
|---|---|---|---|
| This compound | 21 days | NOEC (reproduction) | 3.2 oecd.org |
| This compound | 48 hours | EC50 (immobilization) | 300 oecd.org |
| Arbinol B | 48 hours | NOEC | 50 europa.eu |
Factors Influencing Ecotoxicity (e.g., Alkyl Chain Length, Branching, Ethoxylation Degree)
The ecotoxicity of alcohol ethoxylates, such as this compound and its derivatives, is not static but is significantly influenced by several molecular characteristics. These include the length of the alkyl chain, the degree of branching in the alkyl chain, and the number of ethylene (B1197577) oxide (EO) units in the ethoxylate chain.
Generally, the aquatic toxicity of alcohol ethoxylates increases with a longer alkyl chain length up to approximately C14, after which the effect tends to level off. researchgate.netresearchgate.net Conversely, an increase in the number of EO units leads to a decrease in toxicity. researchgate.netresearchgate.net This is because the ethoxylate chain increases the water solubility of the molecule, thereby reducing its bioavailability to aquatic organisms.
The degree of branching in the alkyl chain also plays a crucial role. An increase in branching generally results in weaker ecotoxicity. researchgate.net This is attributed to the fact that branched isomers are often less able to penetrate biological membranes compared to their linear counterparts.
The duration of the toxicity test also has a monotonic relationship with the observed ecotoxicity; longer test durations result in lower EC50 (median effective concentration) and NOEC values. researchgate.net For example, across a range of alcohol ethoxylate homologues (C9–15 EO4–13), the average increase in toxicity from a 2-day to a 56-day exposure was found to be 5.7-fold. researchgate.net For Daphnia magna, the ratio of the 48-hour EC50 to the 21-day NOEC averages 2.8, highlighting the importance of chronic toxicity data in environmental risk assessment. researchgate.net
Environmental Risk Assessment Frameworks
Environmental risk assessments for chemicals like this compound involve a structured framework to determine the potential for adverse effects on the environment. oecd.org This process typically includes several key components: hazard identification, dose-response assessment, exposure assessment, and risk characterization.
For this compound and its derivatives, the risk assessment process begins with gathering data on their physicochemical properties, environmental fate, and ecotoxicity. oecd.orgsantos.com This includes information on biodegradability, bioaccumulation potential, and toxicity to various aquatic organisms such as fish, daphnids, and algae. oecd.orgsantos.com
A crucial step in the risk assessment is the derivation of the Predicted No-Effect Concentration (PNEC). The PNEC is an estimate of the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. It is calculated from ecotoxicity data, such as the lowest chronic NOEC value, by applying an assessment factor. oecd.org For example, the PNEC for a substance might be derived by dividing the 21-day NOEC for Daphnia magna reproduction (3.2 mg/L for this compound) by an assessment factor of 100, resulting in a PNEC of 0.032 mg/L. oecd.org
The exposure assessment involves estimating the Predicted Environmental Concentration (PEC), which is the expected concentration of the chemical in various environmental compartments (water, soil, air). oecd.org The risk is then characterized by comparing the PEC with the PNEC. If the PEC/PNEC ratio is less than one, the environmental risk is generally considered to be low. oecd.org
Environmental Monitoring and Field Studies
Environmental monitoring and field studies are essential for understanding the real-world concentrations and effects of chemicals like this compound in the environment. While specific monitoring data for this compound itself may be limited, studies on related compounds and in relevant environmental settings provide valuable insights.
For instance, long-term monitoring of waterways in agricultural areas has detected various pesticides that can impact aquatic organisms like Daphnia magna. mdpi.com Although not directly focused on this compound, these studies highlight the importance of monitoring for chemical contaminants and their potential ecological effects. mdpi.com
The environmental risk assessment of this compound relies on a combination of laboratory toxicity data and models to predict environmental concentrations. oecd.org However, actual field data, when available, are crucial for validating these predictions and ensuring the protection of aquatic ecosystems.
Mitigation Strategies for Environmental Impact
To minimize the environmental footprint of this compound and its derivatives, a multi-faceted approach encompassing regulatory compliance, responsible industrial practices, and advanced waste management technologies is essential. These strategies aim to prevent the release of these substances into the environment and to effectively treat any waste streams containing them.
Industrial Process and Handling Best Practices
A primary mitigation strategy involves minimizing the initial release of these compounds at the source. This can be achieved through a combination of engineering controls and standardized operating procedures. Key practices include:
Engineering Controls: Implementing closed-loop systems and vapor recovery technologies can significantly reduce emissions during production and use. patsnap.com The use of secondary containment structures and fencing helps to control potential spills. santos.com
Optimized Process Conditions: Fine-tuning manufacturing processes can limit the production of waste and by-products. ifc.org
Storage and Transportation: Storing this compound and its derivatives in appropriate, securely sealed original containers is crucial. santos.com Storage facilities should have solvent-resistant floors and be located away from incompatible materials like oxidizing agents. chemical-check.de Transportation must adhere to regulations to prevent leaks and spills. patsnap.com
Handling Procedures: Workers should be trained in safe handling protocols to avoid direct contact and to minimize the risk of accidental release. santos.comchemical-check.de This includes wearing appropriate personal protective equipment (PPE) and ensuring adequate ventilation in work areas. santos.comchemical-check.de
Spill Management: Having robust spill response plans and materials readily available is critical. santos.com In the event of a spill, the material should be contained, collected, and disposed of according to local regulations, preventing entry into drainage systems or natural waterways. chemical-check.debasf.com
Wastewater Treatment Technologies
Given that a primary pathway for environmental entry is through wastewater, effective treatment is a cornerstone of mitigation. core.ac.uk Standard wastewater treatment plants employ a multi-stage process to remove contaminants. southerngreen.com For substances like this compound and its derivatives, which are used in oleochemical manufacturing and other industrial applications, specific advanced treatments may be necessary. ifc.orgatamankimya.com
This compound ethoxylates are generally considered readily biodegradable under aerobic conditions. santos.comsantos.com However, the branched structure of this compound can hinder anaerobic degradation. core.ac.uk Therefore, biological treatment methods are a key component of wastewater management.
Biological Treatment: Secondary wastewater treatment utilizes microorganisms in processes like activated sludge systems to break down organic compounds. ifc.orgsoutherngreen.com These systems can be effective for this compound ethoxylates due to their biodegradability. santos.compjoes.com The biodegradation often occurs via central fission of the ethoxylate chain. pjoes.comnih.gov
Advanced Oxidation Processes (AOPs): For persistent or high-concentration waste streams, AOPs such as ozonation or UV/oxidant combinations can be employed. researchgate.netdenora.com These processes generate highly reactive radicals that can break down complex organic molecules into simpler, less harmful substances like carbon dioxide and water. denora.com
Physical and Chemical Treatment:
Coagulation and Flocculation: These processes are used to remove suspended solids and some dissolved substances. ifc.orgnih.gov
Adsorption: Using materials like activated carbon can effectively remove organic compounds from wastewater. ifc.org
Filtration: Membrane technologies such as nanofiltration and reverse osmosis can physically separate and remove contaminants from water. researchgate.netnih.gov
Extraction: For waste streams with higher concentrations of organics, liquid-liquid extraction can be used to recover the product before it enters the main wastewater flow, which is both economically and ecologically beneficial. dedietrich.com
Waste Disposal
Proper disposal of concentrated or contaminated materials is the final step in mitigating environmental impact.
Incineration: Concentrated waste containing this compound should be sent to a suitable incineration plant in compliance with local regulations. basf.com
Packaging Disposal: Contaminated packaging must be emptied as much as possible and disposed of in the same manner as the substance itself. basf.comcarlroth.com
The following table summarizes the key mitigation strategies for minimizing the environmental impact of this compound and its derivatives.
| Mitigation Strategy Category | Specific Method | Principle of Action | Primary Target |
| Source Control & Industrial Hygiene | Engineering Controls (e.g., closed-loop systems, secondary containment) | Physically prevents the release of substances into the work environment and the broader environment. patsnap.comsantos.com | Air emissions, accidental spills |
| Proper Storage & Handling | Ensures containment and minimizes the risk of spills and worker exposure through standardized procedures. santos.comchemical-check.de | Spills, fugitive emissions | |
| Spill Prevention & Response | Prepares for and manages accidental releases to prevent them from reaching soil and water systems. santos.com | Accidental releases | |
| Wastewater Treatment | Biological Treatment (e.g., Activated Sludge) | Utilizes microorganisms to biodegrade organic compounds into simpler substances. ifc.orgsoutherngreen.com | Dissolved organic load (BOD) |
| Advanced Oxidation Processes (AOPs) | Chemically decomposes persistent organic pollutants using powerful oxidizing agents. researchgate.netdenora.com | Recalcitrant organic compounds | |
| Adsorption (e.g., Activated Carbon) | Binds organic molecules to the surface of a porous medium, removing them from the water. ifc.org | Dissolved organic contaminants | |
| Membrane Filtration (e.g., Reverse Osmosis) | Physically separates contaminants from water using a semi-permeable membrane. researchgate.net | Dissolved salts and organic molecules | |
| Extraction | Recovers valuable organic compounds from wastewater before treatment, reducing the load on downstream processes. dedietrich.com | High-concentration organic streams | |
| Waste Management | Incineration | High-temperature thermal destruction of concentrated chemical waste. basf.com | Concentrated liquid/solid waste |
| Regulated Packaging Disposal | Ensures that residual product in containers is managed as hazardous waste, preventing environmental contamination. basf.comcarlroth.com | Contaminated packaging |
Applications and Industrial Relevance of Isotridecanol Based Compounds
Surfactants and Emulsifiers
Isotridecanol (B73481) is a key starting material for the synthesis of non-ionic surfactants, specifically alcohol ethoxylates. moellerchemie.comhjd-chem.com These surfactants are produced through a process called ethoxylation, where ethylene (B1197577) oxide is reacted with this compound. alibaba.com The resulting compounds, this compound ethoxylates, are noted for their excellent emulsifying, wetting, and dispersing properties. alibaba.com
This compound ethoxylates are a significant class of non-ionic surfactants. atamanchemicals.com Their structure, consisting of a branched, hydrophobic isotridecyl alcohol chain and a hydrophilic polyethylene (B3416737) glycol ether chain, allows them to reduce the surface tension between different phases, such as liquid-liquid or liquid-solid interfaces. atamanchemicals.comchemondis.com This characteristic makes them effective as wetting agents, emulsifiers, detergents, and dispersants. atamanchemicals.com
The properties of these surfactants can be customized by varying the number of ethylene oxide (EO) units in the hydrophilic chain. atamanchemicals.comatamankimya.com This versatility allows for the creation of a broad spectrum of surfactants suitable for diverse applications. atamanchemicals.com For example, products with a lower degree of ethoxylation are excellent emulsifiers, while those with a higher degree of ethoxylation exhibit better solubility in water and are used for different purposes. alibaba.comatamanchemicals.com Their non-ionic nature makes them less sensitive to water hardness and compatible with anionic, cationic, and other non-ionic surfactants, often leading to synergistic effects. atamanchemicals.comatamankimya.com
Table 1: Properties of this compound Ethoxylates vs. Degree of Ethoxylation
| Property | Low Ethoxylation (Fewer EO units) | Medium Ethoxylation | High Ethoxylation (More EO units) |
|---|---|---|---|
| Primary Function | Stronger Emulsification alibaba.com | Balanced Emulsifying & Wetting alibaba.com | Excellent Solubilization alibaba.com |
| Solubility in Water | Lower atamanchemicals.com | Moderate | Higher atamanchemicals.com |
| Viscosity | Low-viscous liquids atamanchemicals.com | Increases with ethoxylation atamanchemicals.com | Higher atamanchemicals.com |
| Surface Activity | High | High | Lower alibaba.com |
This table is based on data from multiple sources. alibaba.comatamanchemicals.com
In the realm of detergents and cleaning agents, this compound ethoxylates are prized for their high detergency and excellent wetting action. atamanchemicals.comatamankimya.com They function by surrounding dirt and oil particles, loosening them from surfaces to be easily rinsed away. atamanchemicals.comwhatsinsidescjohnson.com Their unique branched structure contributes to superior wetting capabilities and low surface tension, which enhances cleaning efficiency. hjd-chem.com
These surfactants are key ingredients in a variety of cleaning products, including:
Household Cleaners : They are found in laundry detergents, surface cleaners, and dishwashing liquids. alibaba.comalibaba.comnanotrun.comskinsafeproducts.com
Industrial & Institutional Cleaners : Their stability in a wide pH range and in the presence of high alkalinity or acidity makes them suitable for heavy-duty degreasers, active foams for vehicle washing, and removers for graffiti and mineral deposits. atamankimya.comalibaba.com
The performance can be tailored; for instance, ethoxylates with around 6 EO units are effective for degreasing, while those with 8 EO units are preferred for removing pigmented soils. atamankimya.com A significant advantage of this compound ethoxylates is their low-foaming characteristic compared to anionic surfactants, which is often preferred in commercial cleaning processes where excessive foam can be disruptive. hjd-chem.comatamanchemicals.comalibaba.com
This compound and its derivatives, such as this compound ethoxylates and isotridecyl isononanoate, are utilized in the cosmetics and personal care industry. moellerchemie.comalibaba.comcosmileeurope.eu They function as emulsifiers, skin conditioning agents, and emollients. chemondis.comalibaba.comcosmileeurope.eu
As emulsifiers, they help to stabilize products like creams and lotions by preventing the oil and water components from separating, ensuring a consistent texture. chemondis.comalibaba.com In skin and hair care products, they contribute to moisturizing and hydrating effects by helping to reduce water loss from the skin and facilitating the absorption of other active ingredients. alibaba.com this compound itself is also used as a fragrance ingredient in cosmetic preparations. moellerchemie.compenpet.com
The effectiveness of pesticides, herbicides, and insecticides is enhanced by the inclusion of this compound ethoxylates. atamankimya.comalibaba.com In these agrochemical formulations, they act as adjuvants, emulsifiers, and wetting agents. atamankimya.comatamankimya.com
Their primary role is to improve the performance of the active ingredients by increasing their adhesion and penetration on plant surfaces. alibaba.com By lowering the surface tension of the spray solution, they allow droplets to spread more evenly across leaves, leading to better coverage and improved uptake of the pesticide or herbicide by the target plant. alibaba.com This leads to more effective pest control and disease prevention. alibaba.com Their low-foaming and effective emulsification properties make them a preferred choice for many modern, NPE-free agricultural formulations. atamankimya.comatamankimya.com
Plasticizers
This compound is a precursor for the synthesis of certain high molecular weight phthalate (B1215562) plasticizers, most notably Ditridecyl Phthalate (DTDP). moellerchemie.comcpsc.gov Plasticizers are additives used to increase the flexibility and durability of plastics, particularly polyvinyl chloride (PVC). cymitquimica.comtargetmol.com
DTDP is produced by the esterification of phthalic anhydride (B1165640) with this compound. cpsc.gov It is characterized by its long carbon chains, which result in low volatility, high thermal stability, and a low migration rate from the finished product. cpsc.govcymitquimica.com These properties make it a durable plasticizer, suitable for applications requiring resistance to degradation. cymitquimica.com Until the advent of trimellitates, DTDP was a widely used high-temperature plasticizer for PVC, though it requires high processing temperatures. specialchem.com It is also noted for its resistance to oils and grease. cpsc.gov Phthalate esters like DTDP are found in a variety of products including building materials, glues, and textiles. targetmol.commedkoo.com
Table 2: Key Properties of Ditridecyl Phthalate (DTDP)
| Property | Description | Source(s) |
|---|---|---|
| Chemical Formula | C₃₄H₅₈O₄ | cymitquimica.comspecialchem.com |
| Primary Use | Plasticizer for polymers like PVC | cymitquimica.comtargetmol.com |
| Key Characteristics | Low volatility, high thermal stability, low migration rate | cpsc.govcymitquimica.com |
| Resistance | Good resistance to hydrolysis and oxidative degradation | cymitquimica.com |
| Processing | Requires high temperatures for compounding with PVC | specialchem.com |
Lubricants
This compound and its ester derivatives are used in the formulation of high-quality lubricants and metalworking fluids. moellerchemie.comhjd-chem.comatamankimya.com The alcohol itself can be used as a lubricant additive and is a component in the manufacturing of petroleum lubricating oils and greases. atamankimya.comnih.gov
Specialty esters derived from this compound, such as iso-tridecyl stearate, are specifically designed as lubricity additives. nimacltd.co.uk These esters provide excellent metal adhesion and create a low-friction tribofilm, making them valuable in both oil-based and water-based metalworking fluids. nimacltd.co.uk Their inherent polarity contributes to increased lubricity, reduced volatility, and cleaner operation. bobistheoilguy.com
Key benefits of this compound-based esters in lubricants include:
High Flash Point and Low Odor nimacltd.co.uk
Excellent Lubricity and Hydrolytic Stability nimacltd.co.uk
Good Thermal Stability nimacltd.co.uk
Improved Cold Flow Properties in Greases nimacltd.co.uk
These esters are often used in demanding applications where they can extend the operating temperature range and reduce energy consumption due to their superior film strength and lubricity. bobistheoilguy.comlube-media.com They are part of the Group V synthetic base stocks used in formulating high-performance lubricants. emeryoleo.com
Textile and Paper Industry Auxiliaries
This compound-based compounds, primarily this compound ethoxylates, are versatile raw materials used extensively as auxiliaries in the textile and paper industries. atamanchemicals.comatamankimya.com Their effectiveness stems from their function as nonionic surfactants, which can act as wetting agents, emulsifiers, dispersants, and detergents. atamanchemicals.comchemondis.com
In the textile industry , these compounds are integral to various processing stages. windows.net They are used to formulate a range of auxiliaries, including:
Wetting Agents : this compound ethoxylates exhibit high wetting efficiency on textiles, a critical factor for the performance of processing aids. atamanchemicals.com The wetting power can be tailored by adjusting the degree of ethoxylation, with ethoxylates containing 6 to 10 ethylene oxide (EO) units showing optimal performance. atamanchemicals.com
Scouring and Degreasing Agents : They are effective in removing impurities and oil stains that result from weaving and other manufacturing processes. atamankimya.com Ethoxylates with a lower degree of ethoxylation (e.g., 6 EO) are preferred for their decisive degreasing action on grease-bound contamination, while those with slightly higher ethoxylation (e.g., 8 EO) are better for removing pigmented soil. atamankimya.com
Dyeing Auxiliaries : Their dispersing and leveling properties ensure uniform dye application for consistent color. atamankimya.comatamankimya.com
Lubricants and Bleaches : They are also used in the formulation of lubricants and bleaches for textile treatment. atamanchemicals.com
In the paper industry , this compound and its derivatives are primarily used to address foaming issues. basf.comgoogle.com Foam can be a significant problem in pulp slurries and during the papermaking process, and this compound-based products act as effective defoamers. google.comatamankimya.com
The table below summarizes the functions of this compound-based compounds in these industries.
| Industry | Application | Function of this compound Compound |
| Textile | Scouring, Wetting, Degreasing, Dyeing | Wetting Agent, Dispersant, Emulsifier, Detergent atamanchemicals.comatamankimya.com |
| Lubrication, Bleaching | Formulation Auxiliary atamanchemicals.com | |
| Paper | Pulp & Paper Processing | Defoamer, Deaerator basf.comatamankimya.com |
Paints and Coatings
This compound and its ethoxylated derivatives are important components in the formulation of paints, coatings, and inks. atamankimya.compenpet.com They serve multiple functions that enhance the stability, application, and final appearance of the coating. chemondis.com
Key roles include:
Emulsifiers : In water-based paints and coatings, this compound ethoxylates are used to create stable emulsions of resin components. chemondis.com This is crucial for emulsion polymerization processes used to produce latex binders. atamankimya.com
Dispersants : They aid in the uniform distribution of solid particles, such as pigments, within the liquid paint formulation. atamankimya.comchemondis.com
Wetting Agents and Leveling Agents : These compounds improve the spreadability of the coating on a surface, ensuring even coverage and a smooth, uniform finish without defects. chemondis.com
Low-Volatility Solvents : this compound itself can act as a low-volatility solvent for various dyes and resins in coating formulations. atamankimya.compenpet.com
Defoamers : They help control foam generation during the manufacturing and application of paints, which is critical for preventing surface defects like craters in the final dried film. atamankimya.com
Oil and Gas Industry Applications
Derivatives of this compound are utilized in the oil and gas sector for various support activities. atamankimya.comalibaba.comnih.gov Their surfactant properties are valuable in formulations for drilling, extraction, and maintenance operations. nih.gov One documented use is in workover processes for coal seam gas (CSG) extraction, where ethoxylated this compound is a component in drilling and completion fluids. These compounds can also be found in lubricants and additives used in the industry. atamankimya.com
Emerging Research Directions and Future Outlook
Development of More Sustainable Synthesis Routes
The traditional synthesis of Isotridecanol (B73481) relies on the hydroformylation (or Oxo process) of C12 olefin precursors, which are derived from petrochemical feedstocks. While commercially effective, this process presents challenges related to catalyst cost (often rhodium-based) and the use of non-renewable resources. Emerging research focuses on creating greener, more economically viable synthetic pathways.
Key research areas include:
Advanced Catalysis: Development is underway on robust catalyst systems that improve efficiency and facilitate easier recovery and recycling. For instance, water-soluble ligands are being explored to enable biphasic catalysis, where the catalyst remains in an aqueous phase, simplifying its separation from the organic product.
Bio-based Feedstocks: A significant long-term goal is to shift from petrochemical precursors to renewable ones. Research into the microbial production of branched-chain higher alcohols (BCHAs) from biomass is a promising, albeit complex, alternative. This involves engineering metabolic pathways in microorganisms to produce the desired alcohol structures.
Process Intensification: Techniques like flow chemistry are being investigated to make the synthesis process more efficient and safer. chemistryjournals.net Flow reactors offer better control over reaction parameters like temperature and pressure, potentially leading to higher yields of desired isomers and minimizing waste. chemistryjournals.net
The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents, are central to this research, aiming to reduce the environmental footprint of large-scale this compound production. chemistryjournals.net
Advanced Materials Science Applications
The unique branched structure of this compound imparts specific properties to its derivatives, making them valuable in the formulation of advanced materials. hjd-chem.com Its applications extend beyond conventional surfactants and into specialized, high-performance products.
Future growth in this area is anticipated in:
High-Performance Lubricants and Metalworking Fluids: this compound and its esters are used as raw materials for high-performance lubricants and fluids for metal processing. atamanchemicals.com Research is focused on developing formulations with enhanced thermal stability, improved lubricity, and better biodegradability to meet the demands of modern industrial processes.
Advanced Coatings and UV-Curable Materials: this compound derivatives, particularly esters, function as UV monomers. hjd-chem.comhjd-chem.com These are critical components in the formulation of UV-curable coatings and inks, which offer rapid, energy-efficient curing and low volatile organic compound (VOC) emissions.
Specialized Polymers and Emulsifiers: In emulsion polymerization, ethoxylates of this compound act as effective emulsifiers and dispersing agents. atamanchemicals.com Their branched structure influences the properties of the resulting polymer emulsions, which are used in adhesives, paints, and textiles. atamankimya.com Research continues to explore how modifying the alcohol's structure can control polymer particle size and stability.
The table below summarizes key application areas for this compound derivatives in materials science.
| Application Area | This compound Derivative | Function |
| Lubricants | This compound Esters | Base oil, additive |
| Coatings & Inks | This compound Esters (e.g., DTDP) | UV-curable monomer |
| Polymer Production | This compound Ethoxylates | Emulsifier, Dispersing Agent |
| Textiles & Leather | This compound Ethoxylates | Wetting agent, Degreaser |
Table based on information from multiple sources. atamanchemicals.comhjd-chem.comatamankimya.com
Interdisciplinary Research in Biotechnology and Catalysis
The intersection of biotechnology and catalysis offers innovative pathways for both the synthesis and application of this compound. This interdisciplinary approach leverages biological systems and novel catalysts to create more sustainable and efficient chemical processes.
Emerging trends in this field involve:
Biocatalysis for Synthesis: The use of enzymes (biocatalysts) to perform chemical transformations is a cornerstone of green chemistry. chemistryjournals.net Research is exploring the use of enzymes for the esterification of this compound to produce specialty esters. Biocatalysis can offer high selectivity under mild reaction conditions (lower temperature and pressure), reducing energy consumption and byproduct formation compared to conventional chemical catalysis.
Fermentation Systems: this compound has been studied for its role as a solvent in certain biotechnological processes. For example, it has been used in supported liquid membrane systems for the extraction of products like ethanol (B145695) from fermentation broths. Its use can help maintain the productivity of the microbial culture by preventing product inhibition. Research has found it to be relatively well-tolerated by yeasts in such applications.
Ecocatalysts: Research into "ecocatalysts," which are derived from natural or biosourced materials, represents a new frontier. mdpi.comresearchgate.net While not yet applied directly to this compound synthesis, the development of catalysts from bio-abundant sources for similar chemical reactions (e.g., oxidations, epoxidations) points to a future where catalysts for hydroformylation could be sourced sustainably. mdpi.comresearchgate.net
This convergence of disciplines is expected to yield novel, bio-based manufacturing routes and expand the application of this compound and its derivatives in specialized biotechnological contexts.
Q & A
Q. What are the key structural characteristics of isotridecanol, and how do they influence its physicochemical properties?
this compound (C₁₃H₂₈O) is a branched primary alcohol with a hydrophobic alkyl chain and a polar hydroxyl group. Its branched isomerism (e.g., iso-C13 structure) reduces crystallinity compared to linear alcohols, enhancing solubility in nonpolar solvents and lowering melting points. This structural feature also impacts surfactant behavior in ethoxylated derivatives, where branching improves interfacial activity but reduces biodegradability . Characterization typically involves nuclear magnetic resonance (NMR) for isomer identification and gas chromatography–mass spectrometry (GC-MS) for purity analysis.
Q. What synthetic routes are commonly used to produce this compound, and how are impurities controlled?
this compound is synthesized via hydroformylation of branched dodecene (C₁₂H₂₄) followed by hydrogenation. Key challenges include controlling isomer distribution and minimizing olefin byproducts. Process optimization often employs catalysts like rhodium or cobalt complexes to enhance selectivity. Quality control requires Fourier-transform infrared spectroscopy (FTIR) to monitor hydroxyl group integrity and high-performance liquid chromatography (HPLC) to detect residual solvents or unsaturated intermediates .
Q. Which analytical methods are most reliable for quantifying this compound in environmental or biological matrices?
Gas chromatography (GC) with flame ionization detection (FID) is preferred for its sensitivity to nonpolar hydrocarbons. For trace analysis in water, solid-phase extraction (SPE) coupled with GC-MS improves detection limits (≤0.1 ppm). In biological systems, liquid chromatography–tandem mass spectrometry (LC-MS/MS) is used to distinguish this compound from endogenous lipids, though matrix effects require careful calibration using isotope-labeled internal standards .
Advanced Research Questions
Q. How do contradictions in toxicity data for this compound and its derivatives inform risk assessment methodologies?
Acute toxicity studies show variability: this compound has an LD₅₀ of 17,000 mg/kg in rats, while its ethoxylated form exhibits moderate aquatic toxicity (EC₅₀ ~10–100 mg/L for algae). Discrepancies arise from differences in test organisms, exposure durations, and metabolic pathways. For example, ethoxylated this compound’s toxicity increases with ethylene oxide (EO) chain length due to enhanced bioavailability. Researchers must apply species-specific extrapolation models and probabilistic hazard assessments to reconcile these contradictions .
Q. What experimental designs are optimal for assessing this compound’s environmental fate under varying biogeochemical conditions?
Biodegradation studies should follow OECD 301B guidelines, which report 75% mineralization in 28 days for this compound ethoxylates. However, anaerobic conditions (e.g., sediment systems) may reduce degradation rates by 30–50%. Advanced approaches include stable isotope probing (SIP) to track metabolite pathways and mesocosm experiments simulating riverine ecosystems. Persistence is modeled using fugacity-based tools, integrating octanol-water partition coefficients (log Kow = 4.2) and soil adsorption constants (Koc = 1,200 L/kg) .
Q. How can structure-activity relationships (SARs) guide the development of this compound-derived surfactants with reduced ecological impact?
Branching in the alkyl chain lowers critical micelle concentration (CMC) but increases bioaccumulation potential. Ethoxylation (e.g., 8.2 EO units) balances hydrophilicity and toxicity, as longer EO chains reduce fish toxicity (LC₅₀ >100 mg/L) but increase algal growth inhibition. Computational SAR models, such as quantitative structure-property relationship (QSPR) analyses, predict eco-toxicological endpoints using descriptors like molecular weight and polar surface area .
Q. What methodological challenges arise in reproducing this compound’s phase behavior in multicomponent formulations?
Reproducibility issues stem from batch-to-batch isomer variability and solvent interactions. Dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) are critical for characterizing micelle formation in surfactant blends. Researchers should standardize mixing protocols (e.g., shear rate, temperature) and report isomer distributions using chiral chromatography to enhance cross-study comparability .
Q. How do ethoxylated this compound derivatives interact with aquatic ecosystems, and what thresholds define acceptable environmental risk?
The Australian and New Zealand Guidelines (ANZG) set a freshwater trigger value of 0.14 mg/L for alcohol ethoxylates, normalized to C13.3 alkyl chains. Chronic exposure studies using Daphnia magna show NOEC (no observed effect concentration) values of 0.5 mg/L. Risk quotients (RQ = PEC/PNEC) should incorporate probabilistic exposure models, accounting for dilution in river systems and biodegradation half-lives (t₁/₂ = 5–15 days) .
Q. What data gaps exist in this compound’s toxicological profile, and how can they be addressed experimentally?
Limited data exist on chronic toxicity to sediment-dwelling organisms (e.g., Chironomus riparius) and endocrine disruption potential. High-throughput screening (HTS) assays, such as ToxCast, can prioritize endpoints for targeted testing. Additionally, isotopic labeling (¹⁴C-isotridecanol) enables tracking of bioaccumulation in food chains, while in silico tools like ECOSAR predict metabolite toxicity .
Methodological Notes
- Data Contradictions : Always cross-validate toxicity data using multiple species (e.g., algae, fish, invertebrates) and exposure scenarios (acute vs. chronic) .
- Reproducibility : Document isomer ratios, solvent purity, and analytical calibration curves in supplementary materials .
- Ethical Compliance : Adhere to OECD guidelines for animal testing and obtain institutional approvals for environmental sampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
